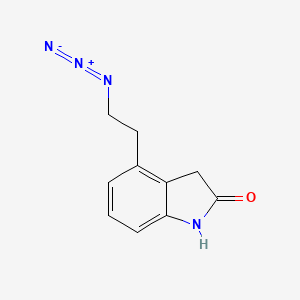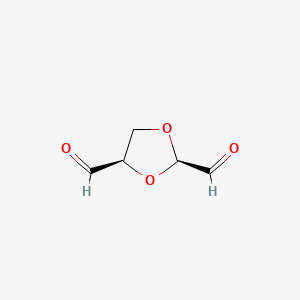
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentenyl group and a fluorine atom attached to a pyrimidinedione core, making it a subject of study in medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the cyclopentenyl group, followed by the introduction of the fluorine atom and the pyrimidinedione core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antiviral and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool in imaging techniques.
Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE can be compared with other similar compounds, such as:
5-Fluorouracil: A well-known anticancer drug with a similar pyrimidine structure but lacking the cyclopentenyl group.
Cyclopentenyl Cytosine: Another compound with a cyclopentenyl group, used in antiviral research.
Fluoropyrimidines: A class of compounds that includes various fluorine-substituted pyrimidines with diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
138191-89-6 |
|---|---|
Molekularformel |
C9H9FN2O2 |
Molekulargewicht |
196.181 |
IUPAC-Name |
1-cyclopent-2-en-1-yl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O2/c10-7-5-12(6-3-1-2-4-6)9(14)11-8(7)13/h1,3,5-6H,2,4H2,(H,11,13,14) |
InChI-Schlüssel |
MQBSXWDGYDLVPT-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)N2C=C(C(=O)NC2=O)F |
Synonyme |
1-(2-CYCLOPENTEN-1-YL)-5-FLUORO-2,4(1H,3H)-PYRIMIDINEDIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid](/img/structure/B592438.png)





![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)




